Columbamine chloride
Overview
Description
Columbamine chloride, also known as dehydroisocorypalmine chloride, is a chemical compound with the molecular formula C20H20NO4•Cl. It is an organic heterotetracyclic compound and a berberine alkaloid. This compound is known for its various pharmacological properties and is found in certain plants, including Coptis japonica and Plumeria rubra .
Preparation Methods
Synthetic Routes and Reaction Conditions: Columbamine chloride can be synthesized through the extraction of columbamine from natural sources followed by its conversion to the chloride form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate columbamine from plant materials. The isolated columbamine is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the chloride form. The process may include steps such as solvent extraction, filtration, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Columbamine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups on the columbamine molecule .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives of columbamine .
Scientific Research Applications
Columbamine chloride has a wide range of scientific research applications:
Mechanism of Action
Columbamine chloride exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits the enzyme methyl transferase, which is involved in the synthesis of acetylcholinesterase, an enzyme necessary for normal nerve cell function.
Signal Pathways: this compound has been shown to regulate the PTEN/AKT signal pathway, which is crucial in controlling cell proliferation, migration, and apoptosis.
Comparison with Similar Compounds
Berberine: Known for its broad-spectrum antibacterial and antidiabetic activities.
Berberrubine: Exhibits strong antibacterial properties.
Thalifendine: Has antihyperlipidemic effects.
Demethyleneberberine: Known for its anticancer activities.
Jatrorrhizine: Displays antimalarial and anti-inflammatory properties.
Uniqueness of Columbamine Chloride: this compound is unique due to its specific inhibition of methyl transferase and its role in regulating the PTEN/AKT signal pathway, making it a valuable compound in cancer research and neuropharmacology .
Properties
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDGYVKQSKHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578785 | |
Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-10-5 | |
Record name | Columbamine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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